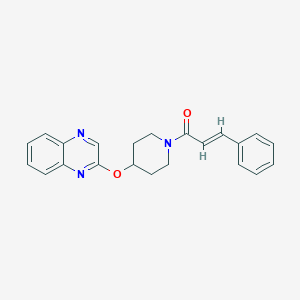
(E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, a compound featuring a quinoxaline moiety linked to a piperidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that typically involves the formation of the quinoxaline ring and the attachment of the piperidine moiety. The structure is characterized by a conjugated double bond system which enhances its reactivity and potential biological activity.
Key Structural Features:
- Quinoxaline Moiety: Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine Ring: Often associated with neuroactive compounds, contributing to the pharmacological profile of the molecule.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.8 | Disruption of mitochondrial function |
The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacological applications. Studies suggest that it may possess neuroprotective effects, potentially useful in conditions such as neurodegenerative diseases.
Table 2: Neuropharmacological Effects
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at a dose of 10 mg/kg body weight, resulting in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Neuroprotective Potential
In a rodent model of Parkinson’s disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss. Behavioral assessments indicated enhanced cognitive function, suggesting a potential role in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(11-10-17-6-2-1-3-7-17)25-14-12-18(13-15-25)27-21-16-23-19-8-4-5-9-20(19)24-21/h1-11,16,18H,12-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXFGUDFANOON-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














